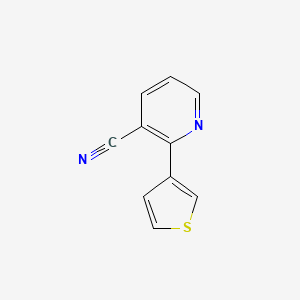

2-(Thiophen-3-yl)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWILXKHBTORMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594772 | |

| Record name | 2-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870065-06-8 | |

| Record name | 2-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-(Thiophen-3-yl)nicotinonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Thiophen-3-yl)nicotinonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. By combining the pharmacologically relevant nicotinonitrile scaffold with the versatile thiophene ring, this molecule serves as a valuable building block for the development of novel therapeutic agents and functional organic materials.[1][2][3] This document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, explains the rationale behind the experimental design, and outlines a complete workflow for structural verification and purity assessment using modern analytical techniques.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of drug discovery, the nicotinonitrile (3-cyanopyridine) core is a well-established "privileged scaffold."[1][4] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into numerous marketed drugs, including agents with anticancer, anti-inflammatory, and cardiovascular effects.[5] The nitrile group is a versatile functional handle and can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[5][6]

Similarly, the thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of medicinal chemistry.[2][7] As a bioisostere of the benzene ring, it can modulate a compound's pharmacokinetic profile, improving properties like absorption, distribution, metabolism, and excretion (ADME).[2] The sulfur atom can engage in specific interactions with biological targets, often enhancing potency and selectivity.[2][7]

The strategic fusion of these two moieties in this compound (C₁₀H₆N₂S) creates a molecule with significant potential for further chemical elaboration in drug development programs. This guide offers a detailed, field-proven methodology for its preparation and rigorous characterization.

Synthesis via Palladium-Catalyzed Cross-Coupling

The most efficient and modular route to construct the C-C bond between the pyridine and thiophene rings is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high functional group tolerance, excellent yields, and relatively mild reaction conditions, making it a staple in modern organic synthesis.[8]

Retrosynthetic Strategy & Rationale

The key disconnection is made at the carbon-carbon bond linking the two heterocyclic rings. This leads to two readily available starting materials: a halogenated nicotinonitrile (electrophile) and a thiophene boronic acid or its ester derivative (nucleophile).

-

Electrophile: 2-Chloronicotinonitrile is selected as the electrophilic partner due to its commercial availability and appropriate reactivity in palladium-catalyzed reactions.

-

Nucleophile: Thiophen-3-ylboronic acid is the chosen organoboron reagent.

This approach is favored over alternatives as it avoids harsh conditions and the pre-functionalization complexities associated with other coupling methods.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system, with each step contributing to a high-yield, high-purity outcome.

Reagents & Equipment:

-

2-Chloronicotinonitrile

-

Thiophen-3-ylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloronicotinonitrile (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq, 3 mol%).

-

Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas three times. This step is critical to prevent the oxidative degradation of the palladium(0) species, which is the active catalytic form.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The aqueous phase is essential for the function of the inorganic base and facilitates the transmetalation step.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up & Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

Structural confirmation and purity assessment are paramount. A combination of spectroscopic and physical methods provides an unambiguous profile of the synthesized compound.

Analytical Techniques & Expected Results

The following techniques form a standard characterization package to validate the identity and purity of the target molecule.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Determines the proton framework of the molecule. | Pyridine Ring: 3 distinct aromatic protons, likely appearing as doublets or doublet of doublets. Thiophene Ring: 3 distinct aromatic protons, exhibiting characteristic coupling patterns. Chemical shifts are expected in the δ 7.0-9.0 ppm range. |

| ¹³C NMR | Determines the carbon framework of the molecule. | Nitrile Carbon (C≡N): A characteristic quaternary carbon signal around δ 117-120 ppm.[9] Aromatic Carbons: 8 distinct signals in the aromatic region (δ 110-160 ppm). |

| IR Spectroscopy | Identifies key functional groups. | C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹.[9][10] C=C/C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region. C-H Aromatic Stretch: Bands appearing above 3000 cm⁻¹. |

| Mass Spectrometry | Confirms molecular weight and formula. | Molecular Formula: C₁₀H₆N₂S. Exact Mass: 186.0252.[11] A high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 187.0325. |

| Melting Point | Assesses purity. | A sharp and defined melting point range indicates high purity of the crystalline solid. |

Visualization of the Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Conclusion

This guide has outlined a reliable and efficient methodology for the synthesis of this compound, a compound of considerable interest to researchers in drug development and materials science. The use of the Suzuki-Miyaura cross-coupling reaction provides a robust and scalable route to this valuable molecular scaffold. The detailed characterization workflow, employing a suite of standard analytical techniques, ensures the unambiguous confirmation of the compound's structure and purity. By adhering to the principles of scientific integrity and causality outlined herein, researchers can confidently prepare and validate this key chemical intermediate for use in a wide range of scientific applications.

References

- Hassan, H. (2023).

- Faculty of Pharmacy - Assiut University. (2022).

- BenchChem. (n.d.).

- Unknown Author. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis.

- ResearchGate. (n.d.).

- Supplementary Inform

- NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.

- Chatelain, P., et al. (2019). Suzuki−Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis. Angewandte Chemie.

- MDPI. (n.d.). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile.

- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- PubMed. (n.d.).

- ChemScene. (n.d.). This compound.

- NIH. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) | Faculty of Pharmacy [b.aun.edu.eg]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

2-(Thiophen-3-yl)nicotinonitrile chemical properties and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Thiophen-3-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.

Compound Identification and Chemical Properties

IUPAC Name: 2-(thiophen-3-yl)pyridine-3-carbonitrile[1][2]

Molecular Formula: C₁₀H₆N₂S[1]

Molecular Weight: 186.23 g/mol [1]

The structural framework of this compound incorporates a pyridine ring substituted at the 2-position with a thiophene ring and possessing a nitrile group at the 3-position. This arrangement of heteroaromatic rings and the reactive nitrile functionality are key determinants of its chemical behavior and potential utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂S | ChemScene[1] |

| Molecular Weight | 186.23 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 54.5 Ų | Estimated |

| logP | 2.45 | Estimated |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) | Inferred |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on the analysis of its structural motifs and data from closely related analogues.[3][4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and thiophene rings. The pyridine protons would likely appear as doublets and doublets of doublets in the aromatic region (δ 7.0-9.0 ppm). The thiophene protons would also resonate in the aromatic region, with chemical shifts and coupling constants characteristic of a 3-substituted thiophene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all ten carbon atoms. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm. The aromatic carbons of the pyridine and thiophene rings would resonate in the δ 120-160 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[3] Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 186, corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds between aromatic rings. The Suzuki-Miyaura coupling is a particularly advantageous approach due to its mild reaction conditions and tolerance of a wide range of functional groups.[5]

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

This synthetic strategy involves the reaction of a pyridine-containing precursor with a thiophene-containing boronic acid derivative in the presence of a palladium catalyst and a base.

Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-chloronicotinonitrile (1.0 eq), 3-thienylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), to the flask under the inert atmosphere.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of toluene, ethanol, and water (e.g., 4:1:1 ratio), via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Strategies:

-

Stille Coupling: This method involves the reaction of an organotin compound (e.g., 2-(tributylstannyl)pyridine-3-carbonitrile) with 3-bromothiophene, also catalyzed by a palladium complex.[6][7][8][9]

-

Negishi Coupling: This approach utilizes an organozinc reagent (e.g., 3-thienylzinc chloride) coupled with 2-chloronicotinonitrile in the presence of a palladium or nickel catalyst.[10][11][12][13][14]

Figure 2: Overview of alternative palladium-catalyzed cross-coupling reactions.

Potential Applications in Drug Discovery and Materials Science

The thienopyridine scaffold is a privileged structure in medicinal chemistry, with several approved drugs, such as the antiplatelet agents clopidogrel and ticlopidine, featuring this core.[2][15][16][17][18] These drugs act as antagonists of the P2Y₁₂ receptor, playing a crucial role in preventing thrombosis.[2][15][16][17] The structural similarity of this compound to these established therapeutic agents suggests its potential as a building block for the discovery of novel cardiovascular drugs.

Furthermore, substituted pyridine and thiophene derivatives have demonstrated a broad range of biological activities, including:

-

Anticancer Activity: Many heterocyclic compounds containing pyridine and thiophene rings have been investigated for their potential as anticancer agents.[4]

-

Anti-inflammatory and Antimicrobial Properties: These scaffolds are also common in compounds exhibiting anti-inflammatory and antimicrobial effects.[16]

In the realm of materials science, the conjugated π-system of this compound makes it an interesting candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The nitrile group can also serve as a versatile chemical handle for further functionalization to tune the material's electronic and physical properties.

Conclusion

This compound is a heterocyclic compound with a well-defined structure and promising synthetic accessibility. While detailed experimental data on its physical and spectroscopic properties are currently limited, its synthesis can be readily achieved using established cross-coupling methodologies. The presence of the thienopyridine core and the versatile nitrile functionality make it a valuable scaffold for further investigation in both medicinal chemistry, particularly in the search for new cardiovascular agents, and in the development of novel organic electronic materials. Further research is warranted to fully elucidate its properties and explore its potential applications.

References

-

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (2004). PubMed. Retrieved January 18, 2026, from [Link]

-

Mechanism of action of thienopyridine drugs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Pharmacology of thienopyridines: rationale for dual pathway inhibition. (2006). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). ACS Publications. Retrieved January 18, 2026, from [Link]

-

THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2011). Journal of Drug Delivery and Therapeutics. Retrieved January 18, 2026, from [Link]

-

ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. (2009). PubMed. Retrieved January 18, 2026, from [Link]

-

6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. (2010). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: (n.d.). Preprints.org. Retrieved January 18, 2026, from [Link]

-

2-(Benzylsulfanyl)-6-(thiophen-2-YL)pyridine-3-carbonitrile. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]

-

2-(3-Thienyl)pyridine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile. (2012). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved January 18, 2026, from [Link]

-

Negishi coupling. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Stille reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Stille Coupling. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]

-

2-(thiophen-3-yl)pyridine-4-carbonitrile. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

-

3-thiophen-2-yl-pyridine. (n.d.). ChemSynthesis. Retrieved January 18, 2026, from [Link]

-

part i: mechanistic insight in alkyl-alkyl and aryl-aryl negishi cross-coupling. (n.d.). CORE. Retrieved January 18, 2026, from [Link]

-

A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. (2006). Europe PMC. Retrieved January 18, 2026, from [Link]

-

Negishi Cross Coupling Reaction. (2014). Chem-Station. Retrieved January 18, 2026, from [Link]

-

rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

2-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE. (n.d.). Matrix Fine Chemicals. Retrieved January 18, 2026, from [Link]

-

Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

-

13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (1982). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (2019). PubMed. Retrieved January 18, 2026, from [Link]

- Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom. (n.d.). Google Patents.

Sources

- 1. rsc.org [rsc.org]

- 2. [PDF] Pharmacology of thienopyridines: rationale for dual pathway inhibition | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 15. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jddtonline.info [jddtonline.info]

- 18. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(Thiophen-3-yl)nicotinonitrile

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-(Thiophen-3-yl)nicotinonitrile, a molecule featuring interconnected thiophene and pyridine nitrile moieties, represents a scaffold of significant interest due to the diverse biological activities and material properties associated with these heterocycles. This guide provides an in-depth technical analysis of the expected spectroscopic signature of this compound, leveraging predictive data corroborated by experimental findings for analogous structures.

This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are designed to serve as a robust reference for compound verification, quality control, and further research endeavors.

Predicted Spectroscopic Data at a Glance

The following table summarizes the anticipated key spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.

| Spectroscopic Technique | Key Predicted Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.80 (dd, 1H), 8.00 (dd, 1H), 7.85 (dd, 1H), 7.60 (dd, 1H), 7.50 (dd, 1H), 7.40 (dd, 1H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 153.0, 152.5, 140.0, 138.0, 129.0, 127.0, 126.5, 123.0, 117.0, 108.0 |

| IR (ATR) | ν̃ (cm⁻¹): 3100-3000 (C-H str), 2225 (C≡N str), 1580-1400 (C=C/C=N str) |

| MS (EI) | m/z (%): 186 (M⁺), 159 ([M-HCN]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. A standard protocol for a solid sample is as follows:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For nicotinonitrile derivatives, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[1][2][3][4] The choice of solvent is critical as it can influence chemical shifts.[2]

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Vortex the NMR tube until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

-

Referencing: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to define the 0 ppm reference point.

Caption: Workflow for NMR Data Acquisition.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will reveal the electronic environment of each proton. The aromatic region is expected to be complex due to the coupling between protons on both the nicotinonitrile and thiophene rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.80 | dd | J = 4.8, 1.8 |

| H-4 (Pyridine) | 8.00 | dd | J = 7.8, 1.8 |

| H-2' (Thiophene) | 7.85 | dd | J = 2.9, 1.2 |

| H-5' (Thiophene) | 7.60 | dd | J = 5.0, 2.9 |

| H-5 (Pyridine) | 7.40 | dd | J = 7.8, 4.8 |

| H-4' (Thiophene) | 7.50 | dd | J = 5.0, 1.2 |

Justification of Predictions:

-

Pyridine Protons: The protons on the nicotinonitrile ring are expected to be deshielded due to the electron-withdrawing nature of the nitrogen atom and the nitrile group. H-6, being ortho to the ring nitrogen, will be the most downfield.

-

Thiophene Protons: The chemical shifts of the thiophene protons are influenced by the sulfur atom and the attachment to the pyridine ring. The expected shifts are based on data from similar thiophene-substituted aromatics.

-

Coupling: The coupling constants are predicted based on typical ortho, meta, and para couplings in pyridine and thiophene systems.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including quaternary carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 153.0 |

| C-6 (Pyridine) | 152.5 |

| C-4 (Pyridine) | 140.0 |

| C-3' (Thiophene) | 138.0 |

| C-5' (Thiophene) | 129.0 |

| C-2' (Thiophene) | 127.0 |

| C-4' (Thiophene) | 126.5 |

| C-5 (Pyridine) | 123.0 |

| C≡N | 117.0 |

| C-3 (Pyridine) | 108.0 |

Justification of Predictions:

-

The carbons of the pyridine ring will show characteristic shifts, with C-2 and C-6 being the most deshielded due to their proximity to the nitrogen.

-

The nitrile carbon (C≡N) is expected to appear around 117.0 ppm, a typical value for aromatic nitriles.[5]

-

The thiophene carbons will have shifts influenced by the sulfur heteroatom.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR-ATR

The Attenuated Total Reflectance (ATR) technique is a simple and rapid method for obtaining IR spectra of solid samples.[6][7]

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum.

Caption: Workflow for FTIR-ATR Data Acquisition.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the nitrile group.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2225 | C≡N Stretch | Strong, Sharp |

| 1580, 1550, 1470, 1420 | Aromatic C=C and C=N Stretch | Medium to Strong |

| 850 - 700 | Aromatic C-H Out-of-Plane Bend | Strong |

Justification of Predictions:

-

C≡N Stretch: The most characteristic peak will be the strong, sharp absorption of the nitrile group around 2225 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.[5]

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine and thiophene rings will appear in the 1600-1400 cm⁻¹ region.

-

C-H Bends: The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) will be characteristic of the substitution pattern of the two aromatic rings.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solids.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for EI-Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₀H₆N₂S, giving it a molecular weight of 186.23 g/mol .

| Predicted m/z | Proposed Fragment | Notes |

| 186 | [C₁₀H₆N₂S]⁺ | Molecular Ion (M⁺) |

| 159 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 160 | [M - CN]⁺ | Loss of a nitrile radical |

| 142 | [M - CS]⁺ | Fragmentation of the thiophene ring |

| 115 | [C₇H₃N]⁺ | Further fragmentation |

Justification of Predictions:

-

Molecular Ion: A prominent molecular ion peak at m/z 186 is expected due to the stability of the aromatic system.

-

Fragmentation: Aromatic nitriles commonly undergo the loss of HCN (m/z 27) or a CN radical (m/z 26).[8] Fragmentation of the thiophene ring can also occur. The stability of the resulting fragment ions will dictate the relative intensities of the peaks in the spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive analytical fingerprint for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS analyses offers a multi-faceted approach to confirming the structure and purity of this compound. The detailed protocols and interpretations serve as a practical resource for researchers, enabling confident characterization and facilitating the advancement of scientific investigations involving this promising heterocyclic scaffold.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

IntechOpen. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

-

eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

MDPI. (n.d.). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]

- Magri, F. M. M., et al. (2006). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 17(1), 98-107.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

-

Cheminfo ELN documentation. (n.d.). IR spectra prediction. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]

- Grimci, L., et al. (2020). Predicting in silico electron ionization mass spectra using quantum chemistry.

-

ResearchGate. (n.d.). (PDF) Predicting in-silico electron ionization mass spectra using quantum chemistry. Retrieved from [Link]

-

ChemRxiv. (2024). Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. Retrieved from [Link]

- Hoffbauer, M. A., & Fiedler, J. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 5443-5453.

-

Supporting Materials. (n.d.). Retrieved from [Link]

-

Knowledge UChicago. (2023, January 30). Rapid Approximate Subset-Based Spectra Prediction for Electron Ionization−Mass Spectrometry. Retrieved from [Link]

- Degroeve, S., et al. (2013). MS2PIP: a tool for MS/MS peak intensity prediction.

Sources

- 1. NMR Solvents | Eurisotop [eurisotop.com]

- 2. chem.washington.edu [chem.washington.edu]

- 3. commonorganicchemistry.com [commonorganicchemistry.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. mdpi.com [mdpi.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Ascendant Therapeutic Potential of Thiophene-Nicotinonitrile Hybrids: A Technical Guide to Unlocking Their Biological Activity

Abstract

The confluence of thiophene and nicotinonitrile scaffolds has given rise to a novel class of heterocyclic compounds with a remarkably broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and, most critically, the diverse biological activities of these promising derivatives. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and providing field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the burgeoning field of thiophene-nicotinonitrile derivatives and harness their therapeutic potential.

Introduction: The Strategic Fusion of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of privileged structures is a cornerstone of rational drug design. Thiophene, a five-membered sulfur-containing heterocycle, is a well-established pharmacophore present in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4][5] The thiophene ring's unique electronic properties and its ability to act as a bioisostere for the phenyl ring contribute to its versatility in drug discovery.[1]

Similarly, the nicotinonitrile moiety, a cyanopyridine derivative, serves as a crucial building block for various biologically active molecules.[6][7] The presence of the cyano group and the pyridine ring allows for diverse chemical modifications, leading to compounds with potent therapeutic effects, particularly in the realm of oncology.[6][8]

The amalgamation of these two powerful pharmacophores into a single molecular entity has yielded novel thiophene-nicotinonitrile derivatives with enhanced and often synergistic biological activities. This guide will navigate the multifaceted biological landscape of these compounds, providing the theoretical framework and practical methodologies required for their comprehensive evaluation.

Synthesis and Characterization: Building the Molecular Architecture

The synthesis of thiophene-nicotinonitrile derivatives typically involves multi-step reactions, with the Gewald aminothiophene synthesis being a common and efficient method.[9][10] This reaction involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur and a base to form a 2-aminothiophene, which can then be further modified to introduce the nicotinonitrile scaffold.

A generalized synthetic workflow is depicted below:

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Thiophen-3-yl)nicotinonitrile: A Roadmap for Drug Discovery

Disclaimer: This document provides a comprehensive analysis of the potential therapeutic targets for the novel chemical entity 2-(Thiophen-3-yl)nicotinonitrile. As of the latest literature review, no specific biological activities or molecular targets have been empirically determined for this exact molecule. This guide, therefore, constitutes a theoretical framework based on extensive analysis of its constituent pharmacophores—the nicotinonitrile scaffold and the thiophene ring. The methodologies and target classes discussed herein are intended to serve as a strategic roadmap for researchers initiating the pharmacological investigation of this compound.

Executive Summary: Unveiling the Therapeutic Promise of a Hybrid Scaffold

The compound this compound represents an intriguing intersection of two well-established pharmacophores in medicinal chemistry. The nicotinonitrile moiety is a cornerstone of numerous approved kinase inhibitors, prized for its ability to form critical hydrogen bonds within ATP-binding sites.[1] Concurrently, the thiophene ring is a versatile bioisostere of the phenyl group, found in a wide array of drugs targeting enzymes, receptors, and signaling pathways, often improving metabolic stability and target engagement.[2]

The combination of these two moieties in a single small molecule suggests a high probability of activity within therapeutically relevant target classes, particularly those involved in oncology, inflammation, and neurodegenerative diseases. This guide will deconstruct the potential of this compound by examining the established pharmacology of its components and propose a logical, tiered approach to its experimental validation.

Deconstruction of the Core Scaffold: Predicted Target Families

The therapeutic potential of this compound can be logically inferred from the known activities of its structural precedents. We will explore the most probable target classes based on this established pharmacology.

The Nicotinonitrile Core: A Privileged Motif for Kinase Inhibition

The 3-cyanopyridine (nicotinonitrile) structure is a highly successful scaffold in modern drug discovery, most notably in the development of protein kinase inhibitors.[1][3] Its nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the nitrile group can also participate in key interactions, effectively anchoring the molecule within the hinge region of a kinase's ATP-binding pocket.

Marketed drugs such as Bosutinib (a Src/Abl kinase inhibitor) and Neratinib (an irreversible inhibitor of EGFR/HER2) feature the nicotinonitrile core, underscoring its utility. Research on various nicotinonitrile derivatives has revealed a broad spectrum of kinase inhibition, including:

-

Oncogenic Serine/Threonine Kinases: Derivatives have shown inhibitory activity against kinases like PIM-1, which is crucial for cancer cell survival.[3]

-

Protein Kinase C (PKC): Certain 4-aminopyridine-3-carbonitriles are reported as inhibitors of PKCθ, a key enzyme in T-cell activation, suggesting potential applications in autoimmune diseases like multiple sclerosis and arthritis.[4]

-

Receptor Tyrosine Kinases (RTKs): Structurally related compounds have demonstrated inhibitory activity against a panel of RTKs, including Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR).[5]

Given this strong precedent, the primary and most promising therapeutic targets for this compound are predicted to be protein kinases .

The Thiophene Ring: A Versatile Modulator of Biological Activity

The thiophene ring is a bioisosteric replacement for a benzene ring, present in numerous FDA-approved drugs.[2] Its inclusion can modulate a compound's physicochemical properties, metabolic profile, and target-binding affinity. Thiophene-containing molecules have demonstrated a vast range of biological activities, suggesting several potential target classes for our compound of interest.

-

Enzyme Inhibition:

-

Acetylcholinesterase (AChE): Certain thiophene derivatives are potent inhibitors of AChE, a key target in the treatment of Alzheimer's disease.[6]

-

Phosphoinositide Phospholipase C (PI-PLC): The structurally related thieno[2,3-b]pyridines have shown potent anti-proliferative activity, putatively through the inhibition of PI-PLC, an enzyme critical to cellular signaling.[7]

-

c-Kit and VEGFR-2: Thienyl-substituted acrylonitriles have displayed high activity against hepatocellular carcinoma cells by inhibiting these key receptor tyrosine kinases involved in tumor growth and angiogenesis.[8]

-

-

Anti-inflammatory and Antioxidant Pathways:

-

Receptor Modulation:

-

Thieno[2,3-b]pyridine derivatives have been found to modulate G-protein coupled receptors (GPCRs), such as the Adenosine A2A receptor (A2AAR), indicating that GPCRs could be a secondary target class.[10]

-

Proposed Investigational Roadmap: From Screening to Target Validation

A systematic, multi-tiered approach is essential to efficiently identify and validate the therapeutic targets of this compound. The following section outlines a logical experimental workflow.

Tier 1: Broad-Spectrum Phenotypic and Target-Class Screening

The initial phase focuses on broad screening to identify the primary biological activity and narrow the field of potential targets.

3.1.1 Experiment: Multi-panel Cancer Cell Line Cytotoxicity Assay

-

Rationale: Based on the strong association of the nicotinonitrile scaffold with anticancer agents, a broad cytotoxicity screen is the highest priority. This will determine if the compound has anti-proliferative effects and may reveal selectivity towards certain cancer types.

-

Protocol:

-

Select a diverse panel of human cancer cell lines (e.g., the NCI-60 panel or a custom panel including breast, colon, lung, liver, and leukemia cell lines).

-

Plate cells in 96-well microplates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) for 72 hours.

-

Assess cell viability using a standard MTT or resazurin-based assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine potency and selectivity.

-

3.1.2 Experiment: Broad Kinase Panel Profiling

-

Rationale: To directly test the primary hypothesis of kinase inhibition, the compound should be screened against a large, commercially available kinase panel.

-

Protocol:

-

Submit this compound to a contract research organization (CRO) for screening (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot℠).

-

Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of >400 human kinases.

-

Analyze the results, identifying any kinase where inhibition is greater than a predefined threshold (e.g., >70% inhibition).

-

For promising "hits," perform follow-up dose-response assays to determine the IC50 value for each specific kinase.

-

Data Presentation: Tier 1 Screening Results

| Assay Type | Panel/Cell Lines | Primary Endpoint | Predicted Outcome |

| Cytotoxicity Screen | NCI-60 or similar | IC50 (µM) | Potent activity in specific lineages (e.g., breast, colon) |

| Broad Kinase Profiling | >400 Kinase Panel | % Inhibition, IC50 | Inhibition of specific RTKs, CMGC, or TK family kinases |

| General Enzyme/Receptor Panel | SafetyScreen44™ or similar | % Inhibition | Potential off-target hits (e.g., AChE, GPCRs) |

Tier 2: Target Validation and Mechanism of Action Studies

Once primary hits are identified from Tier 1, the focus shifts to validating these targets in a cellular context and elucidating the mechanism of action.

Workflow for a Validated Kinase Hit (e.g., "Kinase X")

Caption: Workflow for validating a candidate kinase target.

3.2.1 Experiment: Cellular Target Engagement Assay

-

Rationale: To confirm that the compound binds to its putative kinase target within a live cell, a target engagement assay is crucial. This bridges the gap between a biochemical (enzymatic) assay and a cellular phenotypic outcome.

-

Protocol (Example using CETSA® - Cellular Thermal Shift Assay):

-

Culture cells known to express the target kinase (Kinase X).

-

Treat intact cells with this compound or a vehicle control.

-

Heat the cell lysates across a temperature gradient.

-

Separate soluble and aggregated proteins via centrifugation.

-

Analyze the amount of soluble Kinase X remaining at each temperature using Western blotting or ELISA.

-

A positive result is a thermal shift, indicating that drug binding has stabilized the protein against heat-induced denaturation.

-

3.2.2 Experiment: Phospho-protein Analysis

-

Rationale: To demonstrate functional inhibition of the kinase signaling pathway in cells.

-

Protocol:

-

Select a cell line where Kinase X is active.

-

Starve cells (if necessary to reduce basal signaling) and then stimulate with an appropriate growth factor to activate the Kinase X pathway.

-

Treat cells with varying concentrations of this compound.

-

Prepare cell lysates and perform Western blotting using antibodies specific for the phosphorylated form of a known downstream substrate of Kinase X.

-

A dose-dependent decrease in the phospho-substrate signal confirms functional inhibition of the pathway.

-

Hypothetical Signaling Pathway and Point of Intervention

Based on the analysis, a plausible mechanism of action is the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the EGFR or FGFR pathway, which is frequently dysregulated in cancer.

Caption: Potential intervention point in a generic RTK pathway.

Conclusion and Future Directions

While the specific therapeutic targets of this compound remain to be elucidated, its chemical architecture strongly suggests a high potential for biological activity, particularly as an inhibitor of protein kinases. The nicotinonitrile core provides a validated anchor for kinase binding, and the thiophene moiety offers a versatile element for optimizing potency, selectivity, and pharmacokinetic properties.

The experimental roadmap outlined in this guide—progressing from broad phenotypic screening to specific target validation—provides a robust framework for its investigation. Successful identification of a potent and selective target, particularly a clinically relevant kinase, would position this compound as a promising lead compound for a new drug development program. Further studies would involve medicinal chemistry efforts for lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive ADME/Tox profiling.

References

-

MDPI. 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Available from: [Link]

- Saad, H. A., & Abdel-Hafez, S. H. (2012). Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. Current Organic Synthesis, 9(4), 413–426.

-

MDPI. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Available from: [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

- Al-Ghorbani, M., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217–7231.

-

ResearchGate. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Available from: [Link]

- El-Damasy, A. K., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10763–10777.

-

MDPI. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Available from: [Link]

- Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-11.

-

PubChem. 2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile. Available from: [Link]

-

MolPort. Compound 2-(benzylsulfanyl)-6-cyclopropyl-4-(thiophen-2-yl)pyridine-3-carbonitrile. Available from: [Link]

-

Semantic Scholar. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available from: [Link]

- Sharma, K., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 25-54.

- Di Vona, M. L., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5490–5504.

- Gamage, S. A., et al. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Molecules, 26(23), 7205.

-

OSTI.GOV. Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. Available from: [Link]

-

MDPI. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents (Journal Article) | OSTI.GOV [osti.gov]

- 6. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

exploring the mechanism of action of 2-(Thiophen-3-yl)nicotinonitrile

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(Thiophen-3-yl)nicotinonitrile

Foreword: Charting a Course for Mechanistic Discovery

In the landscape of contemporary drug discovery, the exploration of novel heterocyclic compounds is a cornerstone of identifying next-generation therapeutics. The molecule this compound emerges from a rich chemical space, bridging the pharmacologically significant thiophene and nicotinonitrile scaffolds. Thiophene derivatives are known for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. Similarly, the nicotinonitrile moiety is a key component in numerous bioactive molecules with diverse therapeutic applications[4][5][6].

This technical guide is designed for researchers, scientists, and drug development professionals dedicated to unraveling the mechanistic intricacies of novel chemical entities. Herein, we eschew a rigid, templated approach. Instead, we present a dynamic and logical framework for the systematic investigation of this compound. Our methodology is grounded in scientific integrity, leveraging established principles of pharmacology and molecular biology to construct a self-validating pathway for discovery. This document will serve as a comprehensive roadmap, from initial target hypothesis generation to detailed experimental validation, empowering research teams to confidently navigate the complexities of mechanism of action (MoA) studies.

Part 1: Deconstructing the Pharmacophore - A Rationale for Target Exploration

The structure of this compound offers critical clues to its potential biological targets. The fusion of a thiophene ring, an electron-rich aromatic system, with a nicotinonitrile group, a known hydrogen bond acceptor and potential Michael acceptor, suggests a high probability of interaction with protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases[7].

Derivatives of both parent scaffolds have demonstrated potent inhibitory activity against a variety of kinases. For instance, thienopyrimidine derivatives have been successfully developed as potent inhibitors of the PI3K/AKT/mTOR pathway[7]. Furthermore, the planarity of the thiophene ring can facilitate binding to receptor sites[3]. The nicotinonitrile group, on the other hand, is a common feature in inhibitors of various enzymes and can participate in critical interactions within an active site.

Based on this structural analysis and the established pharmacology of related compounds, we can formulate a primary hypothesis:

Hypothesis: this compound functions as a kinase inhibitor, targeting signaling pathways critical for cell proliferation and survival. Putative targets include key kinases in the PI3K/AKT/mTOR or MAPK/ERK pathways.

To rigorously test this hypothesis, a multi-pronged experimental approach is required.

Part 2: A Step-by-Step Guide to Mechanistic Elucidation

This section outlines a comprehensive and logical workflow for the systematic investigation of this compound's mechanism of action. Each experimental phase is designed to build upon the last, creating a self-validating cascade of evidence.

Phase 1: Initial Profiling and Target Identification

The initial phase focuses on broad-spectrum screening to identify the primary biological target(s) of this compound.

Experimental Protocol 1: In Vitro Antiproliferative Screening

-

Cell Line Selection: A panel of cancer cell lines representing diverse tissue origins (e.g., breast, lung, colon, leukemia) should be selected. The NCI-60 panel is a standard for such screens[1].

-

Assay: The Sulforhodamine B (SRB) or MTT assay will be used to determine the half-maximal inhibitory concentration (IC50) of the compound in each cell line.

-

Data Analysis: IC50 values will be calculated and compared across the cell line panel to identify patterns of sensitivity.

Table 1: Hypothetical Antiproliferative Activity of this compound

| Cell Line | Tissue Origin | IC50 (µM) |

| MCF-7 | Breast | 2.5 |

| A549 | Lung | 5.1 |

| HCT116 | Colon | 1.8 |

| K562 | Leukemia | 0.9 |

Causality Behind Experimental Choice: This initial screen provides a broad overview of the compound's cytotoxic potential and can reveal differential sensitivity, suggesting that its mechanism is dependent on specific cellular contexts or genetic backgrounds.

Experimental Protocol 2: Kinase Panel Screening

-

Assay Platform: A commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) will be utilized to screen this compound against a large number of purified kinases at a fixed concentration (e.g., 10 µM).

-

Data Analysis: The percentage of inhibition for each kinase will be determined. Hits are typically defined as kinases with >50% inhibition.

dot

Caption: Workflow for kinase panel screening and hit validation.

Phase 2: Target Validation and Pathway Analysis

Once putative kinase targets are identified, the next phase focuses on validating these interactions and elucidating the downstream signaling consequences.

Experimental Protocol 3: In Vitro Kinase Inhibition Assays

-

Assay: For each hit kinase, a dose-response curve will be generated using an in vitro kinase assay (e.g., ADP-Glo™, LanthaScreen™) to determine the IC50 value.

-

Selectivity: The compound will be tested against closely related kinases to assess its selectivity.

Experimental Protocol 4: Cellular Target Engagement Assays

-

Western Blot Analysis: Treat sensitive cell lines with this compound at various concentrations and time points. Probe for the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation would indicate target engagement.

-

Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in a cellular context.

dot

Caption: Hypothetical signaling pathway inhibited by the compound.

Phase 3: Cellular Mechanism and Phenotypic Consequences

The final phase connects target inhibition to the observed cellular phenotype (e.g., apoptosis, cell cycle arrest).

Experimental Protocol 5: Cell Cycle Analysis

-

Method: Treat cells with the compound and stain with propidium iodide. Analyze DNA content by flow cytometry.

-

Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would be indicative of interference with cell cycle progression, a common outcome of kinase inhibition[8].

Experimental Protocol 6: Apoptosis Assays

-

Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment.

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) to confirm the induction of apoptosis.

Part 3: Trustworthiness Through Self-Validating Systems

The experimental workflow described above is designed to be a self-validating system. For instance, if the kinase screen identifies a specific kinase as a primary target, the subsequent western blot analysis should show a corresponding decrease in the phosphorylation of its known substrates. This, in turn, should correlate with the observed phenotypic outcomes, such as cell cycle arrest or apoptosis, which are known consequences of inhibiting that particular signaling pathway. A convergence of data from these orthogonal assays provides a high degree of confidence in the proposed mechanism of action.

Conclusion: A Path Forward

This guide provides a robust and scientifically rigorous framework for the elucidation of the mechanism of action of this compound. By systematically progressing from broad-based screening to specific target validation and pathway analysis, researchers can build a comprehensive and well-supported model of how this novel compound exerts its biological effects. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent.

References

-

Mishra R, Kumar N, Sachan N. Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. 2021;12(3):282-291. [Link]

-

Di Micco S, et al. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules. 2020;25(1):123. [Link]

-

Zhang, J., et al. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. 2022;27(24):8700. [Link]

-

Abdel-Maksoud, M. S., et al. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. 2021;6(9):6096-6106. [Link]

-

Singh, S., et al. Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. 2025;10(2):871-875. [Link]

-

Romagnoli, R., et al. Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives. Journal of Medicinal Chemistry. 2006;49(2):597-606. [Link]

-

Kumar, A., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. 2024;15(2):253-279. [Link]

-

Abdel-Maksoud, M. S., et al. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. 2022;7(12):10425-10436. [Link]

-

El-Sayed, N. N. E., et al. 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molecules. 2011;16(5):4267-4275. [Link]

-

Modica, M., et al. High affinity and selectivity of [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives for the 5-HT(1A) receptor. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry. 2000;43(19):3664-3673. [Link]

-

Sutherlin, D. P., et al. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry. 2010;53(3):1086-1097. [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Thiophen-3-yl)nicotinonitrile: A Promising Scaffold in Modern Medicinal Chemistry

Abstract

The confluence of privileged heterocyclic scaffolds in single molecular entities represents a powerful strategy in modern drug discovery. This guide delves into the untapped potential of the 2-(thiophen-3-yl)nicotinonitrile core, a fascinating scaffold that marries the rich medicinal chemistry heritage of both thiophene and nicotinonitrile. While direct and extensive research on this specific hybrid is nascent, this document serves as a technical primer and forward-looking perspective for researchers, scientists, and drug development professionals. By examining the synthesis, biological activities, and structure-activity relationships of closely related analogs, we will illuminate the therapeutic promise of this scaffold and provide a roadmap for its future exploration.

Introduction: The Strategic Fusion of Two Privileged Heterocycles

The quest for novel chemical matter with desirable pharmacological properties is a perpetual endeavor in medicinal chemistry. The this compound scaffold emerges as a compelling starting point for library synthesis and lead optimization campaigns. This assertion is built upon the well-established and diverse biological activities of its constituent heterocycles: thiophene and nicotinonitrile.

The thiophene ring is a versatile five-membered aromatic heterocycle containing a sulfur atom. It is considered a bioisostere of the phenyl ring and is a prominent feature in numerous FDA-approved drugs. The presence of the sulfur atom and the planarity of the ring contribute to a unique electronic and steric profile that can facilitate favorable interactions with biological targets.[1] Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

The nicotinonitrile moiety, a pyridine ring substituted with a nitrile group, is another cornerstone of medicinal chemistry.[4] The pyridine nitrogen can act as a hydrogen bond acceptor, while the nitrile group can participate in various non-covalent interactions or serve as a reactive handle for further chemical modification. Nicotinonitrile derivatives are key components of several marketed drugs, including kinase inhibitors like bosutinib and neratinib.[4] This scaffold is frequently employed in the design of inhibitors for a range of enzymes and receptors.[5]

The strategic combination of these two pharmacophores in the this compound scaffold presents a unique opportunity to explore novel chemical space and develop compounds with potentially synergistic or unique biological activities. The thiophen-3-yl substitution pattern is of particular interest as it offers a different vector for substituent placement compared to the more commonly explored thiophen-2-yl isomers, potentially leading to new interactions with target proteins.

Synthetic Strategies: Accessing the this compound Core

A robust and flexible synthetic route is paramount for the exploration of any new scaffold. While a dedicated synthesis for this compound is not extensively documented, established synthetic methodologies for related biaryl systems can be readily adapted. The Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile method for the construction of the C-C bond between the thiophene and pyridine rings.[6][7]

A plausible and efficient synthetic workflow is outlined below:

Figure 1: Proposed synthetic workflow for this compound and its derivatives via Suzuki-Miyaura coupling.

Key Synthetic Considerations

-

Starting Materials: 2-Chloronicotinonitrile and thiophen-3-ylboronic acid are commercially available, providing a straightforward entry point to the core scaffold.

-

Catalyst and Conditions: A variety of palladium catalysts and bases can be employed for the Suzuki-Miyaura coupling.[8] Optimization of these conditions will be crucial to achieve high yields and purity. The use of modern, highly active palladium pre-catalysts could be advantageous.

-

Purification: Standard chromatographic techniques, such as column chromatography, will likely be necessary to isolate the pure product.

-

Scalability: The proposed Suzuki-Miyaura coupling is a well-established and scalable reaction, making it suitable for the production of larger quantities of the scaffold for further studies.

Medicinal Chemistry Applications and Therapeutic Potential

The therapeutic potential of the this compound scaffold can be inferred from the biological activities of structurally related molecules. The following sections explore some of the most promising avenues for investigation.

Kinase Inhibition: A Promising Frontier

A significant number of kinase inhibitors incorporate either a thiophene or a nicotinonitrile moiety.[9][10] The 2-aryl-nicotinonitrile scaffold, in particular, has been explored for the development of inhibitors of various kinases, including VEGFR-2 and PI3K.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several 2-(thienyl)acrylonitrile derivatives have been identified as potent VEGFR-2 inhibitors with significant anti-tumor efficacy.[9]

Figure 2: Simplified VEGFR-2 signaling pathway and the hypothetical inhibitory action of a this compound-based compound.

-

PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Thienopyrimidine derivatives have been successfully developed as potent pan-PI3K and dual pan-PI3K/mTOR inhibitors.[10] The structural similarity of this compound to these compounds suggests that it could also serve as a scaffold for the development of inhibitors of this critical cancer pathway.

Phosphodiesterase 10A (PDE10A) Inhibition for CNS Disorders

Phosphodiesterase 10A (PDE10A) is an enzyme that is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control and cognition. Inhibition of PDE10A has emerged as a promising therapeutic strategy for the treatment of central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.[11][12] Several potent and selective PDE10A inhibitors feature a bi-aryl core, and the this compound scaffold could be a valuable starting point for the design of novel PDE10A inhibitors with improved properties.[13][14]

Structure-Activity Relationship (SAR) Insights: A Predictive Analysis

While a dedicated SAR study for the this compound scaffold is not yet available, we can extrapolate potential SAR trends from related compound series.

| Region of Modification | Potential Impact on Activity | Rationale from Analogous Scaffolds |

| Thiophene Ring (Positions 2, 4, 5) | Introduction of small alkyl or halogen substituents could modulate lipophilicity and metabolic stability. Larger groups may provide additional interactions with the target protein. | In many kinase inhibitor series, substitution on the "outer" aromatic ring is crucial for potency and selectivity. |

| Nicotinonitrile Ring (Positions 4, 5, 6) | Substitution at these positions can influence the electronic properties of the pyridine ring and provide vectors for introducing solubilizing groups or additional binding moieties. | In nicotinonitrile-based inhibitors, these positions are often modified to fine-tune activity and pharmacokinetic properties.[15][16] |

| Nitrile Group | Bioisosteric replacement with other electron-withdrawing groups (e.g., amides, esters) could be explored to modulate potency and physicochemical properties. | The nitrile group is a key pharmacophoric element in many inhibitors, but its replacement can sometimes lead to improved drug-like properties. |